1,6-Hexanediol dimethacrylate
Overview
Description
Synthesis Analysis
The synthesis of 1,6-hexanediol dimethacrylate typically involves the esterification of 1,6-hexanediol with methacrylic acid. Meng Ru (2014) provides a comprehensive overview of the synthesis process, highlighting the use of p-toluenesulfonic acid and phosphorous acid as catalysts, cyclohexane as a dehydrant, and sodium acid sulfate and copper sulfate as composite inhibitors to achieve a high yield of 93.25% under optimized conditions (Meng Ru, 2014).
Scientific Research Applications
Chromatin Condensation and Cell Biology
1,6-Hexanediol dimethacrylate has been studied for its impact on chromatin in living cells. Itoh et al. (2021) found that this compound can rapidly immobilize and condense chromatin in human cells. This is particularly relevant in the context of liquid droplets formed by liquid–liquid phase separation within cells, which play a crucial role in the spatiotemporal regulation of cellular functions. The study suggests that 1,6-hexanediol's action is distinct from its melting activity of liquid droplets and could have implications for understanding chromatin dynamics in living cells (Itoh et al., 2021).
Chromatography and Separation Sciences
Lin et al. (2013) explored the use of 1,6-hexanediol dimethacrylate in chromatography. They introduced 1,6-hexanediol ethoxylate diacrylate as a cross-linker to prepare alkyl methacrylate monoliths, which demonstrated efficient separation of polar small molecules, making it a valuable tool in capillary liquid chromatography for environmental analysis and other applications (Lin et al., 2013).
Polymerization and Material Science
In the field of polymerization and material science, Kurmaz et al. (2009) investigated the kinetics of polymerization of 1,6-hexanediol dimethacrylates. Their study focused on the impact of branched PMMA on the diffusion-sorption, mechanical, thermomechanical, and optical properties of polydimethacrylates. This research contributes to a deeper understanding of how 1,6-hexanediol dimethacrylate behaves in different polymer matrices, influencing the properties of the resulting materials (Kurmaz et al., 2009).
Enzyme Activity Studies
Düster et al. (2021) examined the effects of 1,6-hexanediol on the activities of various enzymes in vitro. They found that even at a 1% volume concentration, 1,6-hexanediol significantly impaired kinase and phosphatase activities, highlighting the need for careful consideration of its use in studies involving enzyme activity (Düster et al., 2021).
Photopolymerization
In the context of photopolymerization, Hoyle et al. (1988) investigated the rates of the photopolymerization of 1,6-hexanediol diacrylate using various photoinitiator systems. This research provides insight into the role of 1,6-hexanediol dimethacrylate in the field of photopolymerization, which is crucial for developing advanced materials and coatings (Hoyle et al., 1988).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-(2-methylprop-2-enoyloxy)hexyl 2-methylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O4/c1-11(2)13(15)17-9-7-5-6-8-10-18-14(16)12(3)4/h1,3,5-10H2,2,4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPGBCWOQLHKKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCCCCCOC(=O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27813-91-8 | |
Record name | 1,6-Hexanediol dimethacrylate homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27813-91-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9044455 | |
Record name | 1,6-Hexanediol dimethacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9044455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear light yellow liquid with an unpleasant odor; [Sigma-Aldrich MSDS] | |
Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(1,6-hexanediyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,6-Hexanediol dimethacrylate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19297 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1,6-Hexanediol dimethacrylate | |
CAS RN |
6606-59-3 | |
Record name | 1,6-Hexanediol, dimethacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6606-59-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,6-Hexanediol dimethacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006606593 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(1,6-hexanediyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,6-Hexanediol dimethacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9044455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,6-hexanediyl bismethacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.865 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,6-HEXANEDIOL DIMETHACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RAO49190JV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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